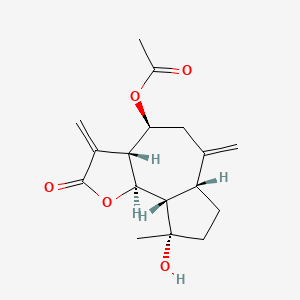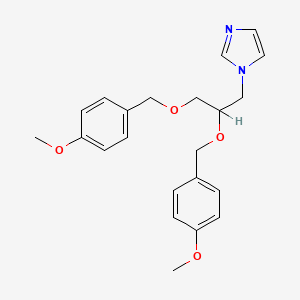![molecular formula C20H24N2O2 B1196293 (Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal is a natural product found in Strychnos elaeocarpa and Strychnos dale with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Mycolic Acid Biosynthesis:
- Hartmann et al. (1994) synthesized related analogues like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which act as inhibitors of mycolic acid biosynthesis, a key process in mycobacterial cell envelopes, relevant to pathogenic bacteria like Mycobacterium tuberculosis (Hartmann et al., 1994).
- Similarly, Besra et al. (1993) explored the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate as a potential inhibitor in mycolic acid biosynthesis (Besra et al., 1993).
Stereocontrol in Organic Synthesis:
- Fleming and Lawrence (1998) demonstrated the use of stereocontrol in organic synthesis using silicon-containing compounds, which is significant for the synthesis of complex molecules like tetrahydrolipstatin (Fleming & Lawrence, 1998).
Crystallographic Studies:
- Kurbanova et al. (2009) conducted crystallographic studies on compounds with similar structures, providing insights into their molecular conformations (Kurbanova et al., 2009).
Fluorescence Photophysical Studies:
- Tamayo et al. (2005) synthesized fluorescent devices for protons and metal ions using macrocycles with similar structures, indicating potential applications in sensing and analysis (Tamayo et al., 2005).
Coordination Chemistry:
- Comba et al. (2016) described the synthesis and coordination chemistry of hexadentate picolinic acid based bispidine ligands, which are preorganized for octahedral coordination geometries. This kind of research is crucial for understanding metal-ligand interactions (Comba et al., 2016).
Exploring Mercury(II) Interaction:
- Tamayo et al. (2007) studied the complexation properties of macrocyclic ligands with mercury(II), highlighting the potential for environmental and analytical applications (Tamayo et al., 2007).
Hydrochlorides Study:
- Lodeiro et al. (2000) reported the X-ray structure determinations of hydrochlorides of similar compounds, contributing to the understanding of their molecular structure (Lodeiro et al., 2000).
Synthetic Approaches in Organic Chemistry:
- Yakura et al. (1999) described the synthesis of highly functionalized cyclopentane, demonstrating the versatility of similar compounds in organic synthesis (Yakura et al., 1999).
Visible Light Sensitive Cyclomer Studies:
- Muramatsu et al. (2005) studied the formation of a visible light sensitive cyclomer, showcasing the photochemical properties of similar compounds (Muramatsu et al., 2005).
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |
InChI |
InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3+/t14-,18+,19+/m1/s1 |
InChI-Schlüssel |
LGSDYQBPJKYJCT-UGRDNIFQSA-N |
Isomerische SMILES |
C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O |
Kanonische SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |
Synonyme |
akagerine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


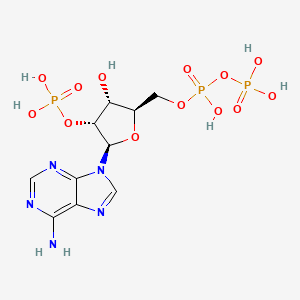

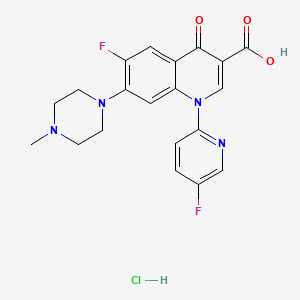



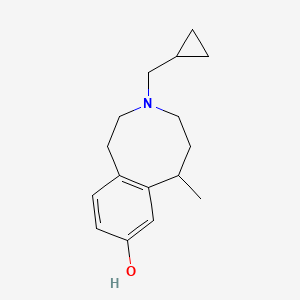

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)


